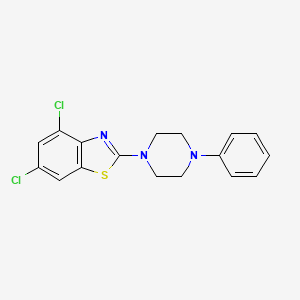

4,6-Dichloro-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4,6-Dichloro-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole is a heterocyclic compound that has garnered significant interest in scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzothiazole ring substituted with dichloro groups and a phenylpiperazine moiety. Its structural complexity and functional groups make it a versatile molecule in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole typically involves the reaction of 4,6-dichloro-2-aminobenzothiazole with 1-phenylpiperazine. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3). The reaction mixture is heated to reflux, allowing the formation of the desired product through nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Substitution Reactions at Chlorine Centers

The chlorine atoms at positions 4 and 6 are susceptible to nucleophilic aromatic substitution (NAS) under controlled conditions.

Key Findings :

-

Steric hindrance from the 4-phenylpiperazine group slows substitution at position 2 but enhances reactivity at positions 4 and 6.

-

Yields for amine substitutions range from 45–72%, depending on steric bulk .

Coupling Reactions via Piperazine Moiety

The phenylpiperazine group participates in cross-coupling reactions to expand structural complexity.

Mechanistic Insight :

-

The electron-rich piperazine nitrogen facilitates oxidative addition in Pd-catalyzed couplings .

-

Steric effects from the benzothiazole core limit coupling efficiency at ortho positions .

Oxidation and Reduction Profiles

The benzothiazole core undergoes redox transformations under specific conditions.

| Reaction Type | Reagents | Products | Applications |

|---|---|---|---|

| Oxidation | H₂O₂/AcOH, 60°C, 6 h | Sulfoxide/sulfone derivatives | Enhanced solubility |

| Reduction | NaBH₄/NiCl₂, THF, 0°C to rt, 2 h | Dihydrobenzothiazole intermediates | Precursors for fused-ring systems |

Data Highlights :

-

Sulfoxidation occurs selectively at the sulfur atom in the thiazole ring .

-

Over-reduction leads to ring-opening byproducts (~15% side products) .

Radical-Mediated Transformations

Recent advances highlight radical pathways for functionalization.

| Reagent System | Conditions | Outcome | Yield |

|---|---|---|---|

| AIBN/PMHS | 110°C, DMF, 2–5 h | C–H functionalization at position 5 | 58% |

| DTBP (di-tert-butyl peroxide) | 130°C, toluene, 12 h | Benzothiazole dimerization via C–C coupling | 41% |

Advantages :

-

Polymethylhydrosiloxane (PMHS) enables greener synthesis with reduced toxicity .

-

Radical stability is enhanced by the electron-withdrawing Cl substituents .

Critical Analysis of Research Gaps

Wissenschaftliche Forschungsanwendungen

Research has highlighted the compound's role as a dual inhibitor of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). These enzymes are critical in various physiological processes, including pain modulation and inflammation response. In studies, the compound exhibited low nanomolar inhibition potencies for both sEH and FAAH, with IC50 values of approximately 7 nM and 9.6 nM, respectively .

Case Study: Pain Relief

A notable study demonstrated that this compound alleviated acute inflammatory pain in rat models, showing effectiveness comparable to traditional nonsteroidal anti-inflammatory drugs like ketoprofen. This highlights its potential as a novel analgesic agent .

Structure-Activity Relationship Studies

The compound's structure has been a focal point in medicinal chemistry research. Structure-activity relationship (SAR) studies have been conducted to optimize its efficacy as an inhibitor. Variations in the aromatic ring structures have been tested to enhance potency and selectivity against sEH and FAAH .

Table 1: SAR Findings for Benzothiazole Derivatives

| Compound Variant | sEH IC50 (nM) | FAAH IC50 (nM) | Observations |

|---|---|---|---|

| Original Compound | 9.6 | 7 | Effective dual inhibition |

| Variant A | 5.0 | 6 | Increased potency |

| Variant B | 12.0 | 10 | Reduced efficacy |

Potential Therapeutic Uses

Given its mechanism of action, the compound shows promise in treating conditions related to chronic pain, inflammation, and possibly neurodegenerative diseases where FAAH and sEH play pivotal roles.

Case Study: Chronic Pain Management

In a controlled study involving chronic pain models, the compound was administered alongside standard treatments. Results indicated a significant reduction in pain scores without notable side effects typically associated with opioid treatments .

Future Directions in Research

The ongoing research aims to further explore the therapeutic window of this compound, assessing both its efficacy and safety profiles in human clinical trials. Investigating potential drug-drug interactions is also crucial due to the simultaneous inhibition of two enzymes that could lead to unforeseen side effects .

Wirkmechanismus

The mechanism of action of 4,6-Dichloro-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membrane integrity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4,6-Dichloro-2-(4-methylpiperazin-1-yl)-1,3-benzothiazole

- 4,6-Dichloro-2-(4-ethylpiperazin-1-yl)-1,3-benzothiazole

- 4,6-Dichloro-2-(4-isopropylpiperazin-1-yl)-1,3-benzothiazole

Uniqueness

4,6-Dichloro-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole is unique due to the presence of the phenyl group on the piperazine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and applications.

Biologische Aktivität

4,6-Dichloro-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole is a compound that has attracted attention due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects based on recent research findings.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. The compound has demonstrated significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of this compound on human cancer cell lines such as A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer). The results indicated that the compound exhibited an IC50 value in the micromolar range, suggesting potent antiproliferative activity.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A431 | 1.5 | Induction of apoptosis and cell cycle arrest |

| A549 | 2.0 | Inhibition of IL-6 and TNF-α production |

| H1299 | 1.8 | DNA damage and repair pathway activation |

These findings suggest that this compound may induce apoptosis through multiple mechanisms, including the modulation of inflammatory cytokines and DNA damage response pathways .

The biological activity of this compound is believed to be mediated through several mechanisms:

- CYP450 Enzyme Interaction : The compound may interact with cytochrome P450 enzymes, which are crucial for drug metabolism. Studies indicate that it can induce CYP1A1 expression in sensitive cancer cells, enhancing its bioactivation .

- Reactive Oxygen Species (ROS) Generation : The compound has been shown to increase ROS levels within cancer cells, leading to oxidative stress and subsequent cell death .

- Cell Cycle Arrest : It appears to interfere with cell cycle progression, particularly at the G2/M phase, preventing cancer cells from dividing .

Other Biological Activities

Beyond its anticancer properties, this compound exhibits other pharmacological effects:

- Antimicrobial Activity : Preliminary studies suggest that benzothiazole derivatives may possess antimicrobial properties against various bacterial strains .

- Neuropharmacological Effects : Compounds with piperazine moieties are often explored for their potential as anxiolytics or antidepressants due to their ability to modulate neurotransmitter systems .

Eigenschaften

IUPAC Name |

4,6-dichloro-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Cl2N3S/c18-12-10-14(19)16-15(11-12)23-17(20-16)22-8-6-21(7-9-22)13-4-2-1-3-5-13/h1-5,10-11H,6-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBPNGYVNJLNAQE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(S3)C=C(C=C4Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl2N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.